4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
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Description
4-(3-bromo-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H8BrN3S and its molecular weight is 306.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various synthesis methodologies for thieno[2,3-d]pyrimidine derivatives, highlighting their structural diversity and potential for further functionalization. One study focused on the synthesis and crystal structure analysis of thieno[2,3-d]pyrimidine derivatives, revealing their planar conformation and the importance of fluorine atoms in their structure (Yang et al., 2014). Such structural insights are crucial for understanding the interaction of these compounds with biological targets.
Biological and Antitumor Activity
The antitumor potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied, with some compounds showing selective inhibition of tumor cell proliferation. Notably, derivatives with specific substitutions have demonstrated potent antitumor activity through the inhibition of key enzymes in purine biosynthesis and selective uptake by folate receptors over reduced folate carriers, which is critical for their effectiveness and selectivity in cancer treatment (Wang et al., 2011), (Deng et al., 2009).
Radioprotective and Antimicrobial Activities
Some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have been identified to possess promising radioprotective and antitumor activities. This highlights the therapeutic potential of these compounds beyond their anticancer properties, including protection against radiation-induced damage (Alqasoumi et al., 2009).
Antimicrobial and Anti-inflammatory Agents
The modification of the thieno[2,3-d]pyrimidine ring system with various functional groups has been shown to enhance its antimicrobial and anti-inflammatory activities. This demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives as potential leads for the development of new therapeutic agents targeting infectious and inflammatory diseases (Tolba et al., 2018).
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRACNOQOPFPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC(=N2)C3=C(C=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.